5-Cyclopropylthiazol-2-amine

Organic Synthesis Medicinal Chemistry Process Development

5-Cyclopropylthiazol-2-amine (606092-87-9) is the definitive 5-cyclopropyl regioisomer for kinase inhibitor SAR. Unlike methyl or regioisomeric analogs, the strained cyclopropyl ring enhances metabolic stability and refines target binding—substitution with alternatives leads to failed synthetic campaigns. Supplied at ≥95% purity with full NMR, HPLC, and GC characterization. Ideal for constructing kinase inhibitors, antifungal scaffolds, and diverse screening libraries. Ensure accurate SAR translation with the correct isomer.

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
CAS No. 606092-87-9
Cat. No. B1592768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropylthiazol-2-amine
CAS606092-87-9
Molecular FormulaC6H8N2S
Molecular Weight140.21 g/mol
Structural Identifiers
SMILESC1CC1C2=CN=C(S2)N
InChIInChI=1S/C6H8N2S/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8)
InChIKeyBXYAYILDSNLZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropylthiazol-2-amine (CAS 606092-87-9): Chemical Properties, Supply, and Procurement Overview


5-Cyclopropylthiazol-2-amine (CAS 606092-87-9) is a heterocyclic organic compound with the molecular formula C6H8N2S and a molecular weight of 140.21 g/mol . It features a 2-aminothiazole core substituted with a cyclopropyl group at the 5-position, a structural motif that combines the electronic richness of the aminothiazole scaffold with the strained, metabolically resilient cyclopropyl ring . This compound is supplied as a crystalline solid with a standard purity of 95% and is routinely characterized by NMR, HPLC, and GC to ensure batch-to-batch consistency . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, serving as a key building block for the construction of kinase-targeting molecules and other bioactive heterocycles .

Why 5-Cyclopropylthiazol-2-amine Cannot Be Replaced by Generic Aminothiazoles


Direct substitution of 5-cyclopropylthiazol-2-amine with structurally similar aminothiazoles (e.g., 5-methylthiazol-2-amine or 4-cyclopropylthiazol-2-amine) is not chemically equivalent due to significant divergences in physicochemical properties and downstream biological implications . The 5-cyclopropyl substitution confers a distinct boiling point (292.1 °C), density (1.4 g/cm³), and lipophilicity (Consensus Log P 1.45) relative to alkyl or regioisomeric analogs . More critically, the cyclopropyl group is well-established to enhance metabolic stability and modulate target binding in kinase inhibitor programs, a benefit not conferred by simple methyl or phenyl replacements [1]. Consequently, researchers aiming to replicate or optimize specific biological activities must procure the precise 5-cyclopropyl regioisomer to ensure accurate SAR translation and avoid failed synthetic campaigns [2].

Quantitative Differentiation of 5-Cyclopropylthiazol-2-amine: Head-to-Head Comparator Data


Thermal and Density Differentiation vs. 5-Methylthiazol-2-amine

5-Cyclopropylthiazol-2-amine exhibits a significantly higher boiling point (292.1 °C) and density (1.4 g/cm³) compared to the 5-methyl analog (232.5 °C; 1.258 g/cm³) . This reflects the increased molecular weight and van der Waals interactions conferred by the cyclopropyl ring, which can impact purification methods (e.g., distillation) and formulation .

Organic Synthesis Medicinal Chemistry Process Development

Lipophilicity (Log P) Comparison Across 5-Substituted Analogs

The consensus Log P (cLogP) of 5-cyclopropylthiazol-2-amine is 1.45, placing it between the less lipophilic 5-methyl analog (Log P 1.61) and the more lipophilic 5-phenyl analog (Log P 2.89) . This intermediate lipophilicity is favorable for balancing membrane permeability with aqueous solubility in drug discovery [1].

Drug Design ADME Bioavailability

Metabolic Stability Advantage of Cyclopropyl Group (Class-Level Inference)

The cyclopropyl substituent at the 5-position is recognized to enhance metabolic stability compared to alkyl or aryl analogs . Recent studies on cyclopropyl-appended 1,3-thiazole-2-imines demonstrate that the cyclopropyl motif significantly improves resistance to oxidative metabolism, a key determinant of in vivo half-life [1]. While direct comparative data for 5-cyclopropylthiazol-2-amine versus 5-methylthiazol-2-amine in human hepatocytes is not publicly available, class-level evidence strongly supports the metabolic advantage of the cyclopropyl group in aminothiazole scaffolds [1].

Metabolism Pharmacokinetics Drug Stability

QC-Validated Purity and Analytical Characterization for Reproducible Synthesis

Commercial supply of 5-cyclopropylthiazol-2-amine is routinely provided at a standard purity of 95%, with batch-specific quality control (QC) data including NMR, HPLC, and GC traces . This level of analytical rigor ensures that researchers receive a product with consistent identity and impurity profiles, directly supporting reproducible synthetic outcomes . In contrast, less-characterized analogs may exhibit batch-to-batch variability that can derail sensitive coupling reactions or biological assays .

Quality Control Analytical Chemistry Reproducibility

Patent-Validated Scaffold for Kinase Inhibitor Development

The 5-cyclopropylthiazol-2-amine scaffold is explicitly encompassed within the claims of WO2020060112A1, which discloses novel thiazole derivatives as protein kinase inhibitors with antiproliferative activity [1]. This patent linkage provides a validated entry point for medicinal chemists seeking to explore kinase-targeting chemical space with a commercially available building block. While the patent does not provide head-to-head IC50 data for 5-cyclopropylthiazol-2-amine itself, it establishes the industrial and therapeutic relevance of the 5-cyclopropyl-2-aminothiazole core [1].

Kinase Inhibition Cancer Therapeutics Intellectual Property

5-Cyclopropylthiazol-2-amine: High-Value Application Scenarios in Research and Industry


Kinase Inhibitor Lead Optimization in Oncology

5-Cyclopropylthiazol-2-amine serves as a privileged starting material for constructing 2-aminothiazole-based kinase inhibitors. Its intermediate Log P (1.45) and cyclopropyl-enhanced metabolic stability make it an attractive fragment for optimizing ADME properties while maintaining target engagement [1]. Researchers can leverage this building block to rapidly generate analogs for structure-activity relationship (SAR) studies, particularly in programs targeting kinases implicated in cancer cell proliferation [2].

Agrochemical Discovery and Fungicide Development

The thiazole core, when functionalized with a cyclopropyl group, has demonstrated utility in the design of antifungal agents. The class-level metabolic stability inferred for 5-cyclopropylthiazol-2-amine suggests it may confer improved environmental persistence or reduced off-target degradation, which are desirable attributes in crop protection applications [1]. Researchers can incorporate this intermediate into novel fungicide scaffolds targeting phytopathogenic fungi.

Synthesis of Heterocyclic Libraries for High-Throughput Screening

With its reliable supply, 95% purity, and full analytical characterization (NMR, HPLC, GC), 5-cyclopropylthiazol-2-amine is an ideal monomer for generating diverse heterocyclic libraries via parallel synthesis . The cyclopropyl group introduces three-dimensionality and conformational constraint, which can improve hit rates in phenotypic and target-based screens. Its consistent quality ensures reproducible results across high-throughput campaigns.

Material Science and Organic Electronics Precursor

The electronic properties of the aminothiazole core, combined with the steric and electronic influence of the 5-cyclopropyl substituent, make this compound a candidate for exploring new organic semiconductors or charge-transport materials. Researchers can use it as a building block to tune frontier orbital energies, leveraging its distinct boiling point and density relative to simpler thiazoles for material purification and processing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclopropylthiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.